![molecular formula C17H16N2O6 B5610958 methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)
methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety, a methoxybenzyl group, and an amino carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of methyl benzoate to introduce the nitro group at the 5-position.
Coupling: The coupling of the 2-methoxybenzyl group with the amino carbonyl intermediate.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents, and catalysts for the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester would yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[(2-ethoxybenzyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-4-nitrobenzoate
Uniqueness
Methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)methylcarbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-15-6-4-3-5-11(15)10-18-16(20)12-7-13(17(21)25-2)9-14(8-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMYZTFBSHXGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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